

Preliminary Efficacy of Bilr 355: A Technical Overview

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Compound of Interest

Compound Name: *Bilr 355*

Cat. No.: *B1667070*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary research on the efficacy of **Bilr 355**, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to offer a thorough understanding of this investigational compound.

Data Presentation: In Vitro Efficacy of Bilr 355 BS

The in vitro antiviral activity of **Bilr 355** BS has been evaluated against both wild-type and a range of NNRTI-resistant HIV-1 strains. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of **Bilr 355** BS against Wild-Type and NNRTI-Resistant HIV-1

Virus Strain	EC50 (ng/mL)	EC50 (nM)	Fold Change (FC) vs. Wild-Type
Wild-Type (NL4-3)	0.26	0.54	1.0
Common NNRTI-Resistant Mutants			
K103N	1.5 - 13	3.1 - 27.2	~6 - 50
Y181C	1.5 - 13	3.1 - 27.2	~6 - 50
K103N/Y181C	1.5 - 13	3.1 - 27.2	~6 - 50

Data sourced from presentations at the 12th Conference on Retroviruses and Opportunistic Infections (CROI) 2005, Abstract 558 by Bonneau and colleagues, and a 2008 publication in Antimicrobial Agents and Chemotherapy by Huang et al.[\[1\]](#)[\[2\]](#)

Table 2: Activity of **Bilr 355** BS against a Panel of NNRTI-Resistant Clinical Isolates

Resistance Profile of Clinical Isolates	Percentage of Isolates with FC \leq 10 to Bilr 355 BS
Randomly selected NNRTI-resistant viruses (n=225)	63%
Isolates with a single NNRTI-associated mutation (n=76)	88%

Data from the PhenoSense assay performed on clinical isolates, as presented at CROI 2005 (Abstract 558).

Experimental Protocols

In Vitro Antiviral Activity Assessment (PhenoSense™ Assay)

The in vitro antiviral activity of **Bilr 355** BS against HIV-1 was determined using the PhenoSense™ HIV drug susceptibility assay. This recombinant virus assay provides a direct

and quantitative measure of drug susceptibility.

Methodology:

- **Viral RNA Isolation and Amplification:** Protease (PR) and reverse transcriptase (RT) coding sequences were isolated from patient-derived HIV-1 or laboratory strains. These sequences were then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
- **Construction of Recombinant Test Vectors:** The amplified patient- or strain-derived PR and RT sequences were inserted into a proprietary HIV-1 genomic vector that contains a firefly luciferase reporter gene.
- **Production of Recombinant Virus:** The recombinant vectors were used to transfect human host cells, leading to the production of single-cycle infectious viral particles. These particles contained the patient-derived PR and RT enzymes.
- **Drug Susceptibility Testing:** The recombinant viruses were used to infect target cells in the presence of serial dilutions of **Bilr 355** BS.
- **Quantification of Viral Replication:** Viral replication was quantified by measuring the expression of the luciferase reporter gene.
- **Determination of EC50:** The 50% effective concentration (EC50) was calculated as the concentration of the drug that inhibited viral replication by 50% compared to a no-drug control. The fold change in resistance was determined by comparing the EC50 for the test virus to that of a wild-type reference strain.

Pharmacokinetic and Safety Study in Healthy Volunteers

Two single-center, double-blind, placebo-controlled, parallel dose-escalation studies were conducted to evaluate the pharmacokinetics and safety of oral **Bilr 355**.^[1]

Study Design:

- **Study 1: Bilr 355 Alone:** Healthy male volunteers received single ascending oral doses of **Bilr 355** (1, 5, 12.5, 25, 50, 75, and 100 mg) or placebo.

- Study 2: **Bilr 355** with Ritonavir: Healthy male volunteers received single ascending oral doses of **Bilr 355** (5, 12.5, 25, 50, and 87.5 mg) co-administered with 100 mg of ritonavir, a pharmacokinetic enhancer.

Inclusion Criteria:

- Healthy HIV-negative adult male volunteers.
- Age: 21 to 50 years.
- Body Mass Index (BMI): 18.5 to 29.9 kg/m².

Pharmacokinetic Sampling:

- Blood samples were collected at predose and at multiple time points up to 144 hours post-dose.
- Plasma concentrations of **Bilr 355** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Safety Assessments:

- Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.

Phase II Clinical Trial in HIV-1 Infected Patients (NCT00294372)

A Phase II, randomized, double-blind, placebo-controlled study was designed to evaluate the antiviral activity, safety, and pharmacokinetics of **Bilr 355** BS in HIV-1 infected patients who were failing their current NNRTI-containing regimen.

Primary Objective:

- To assess the change in plasma HIV-1 RNA levels from baseline after 14 days of treatment.

Key Inclusion Criteria:

- HIV-1 infected adults.
- Currently on a failing NNRTI-based antiretroviral regimen.
- Plasma HIV-1 RNA > 1,000 copies/mL.

Dosing:

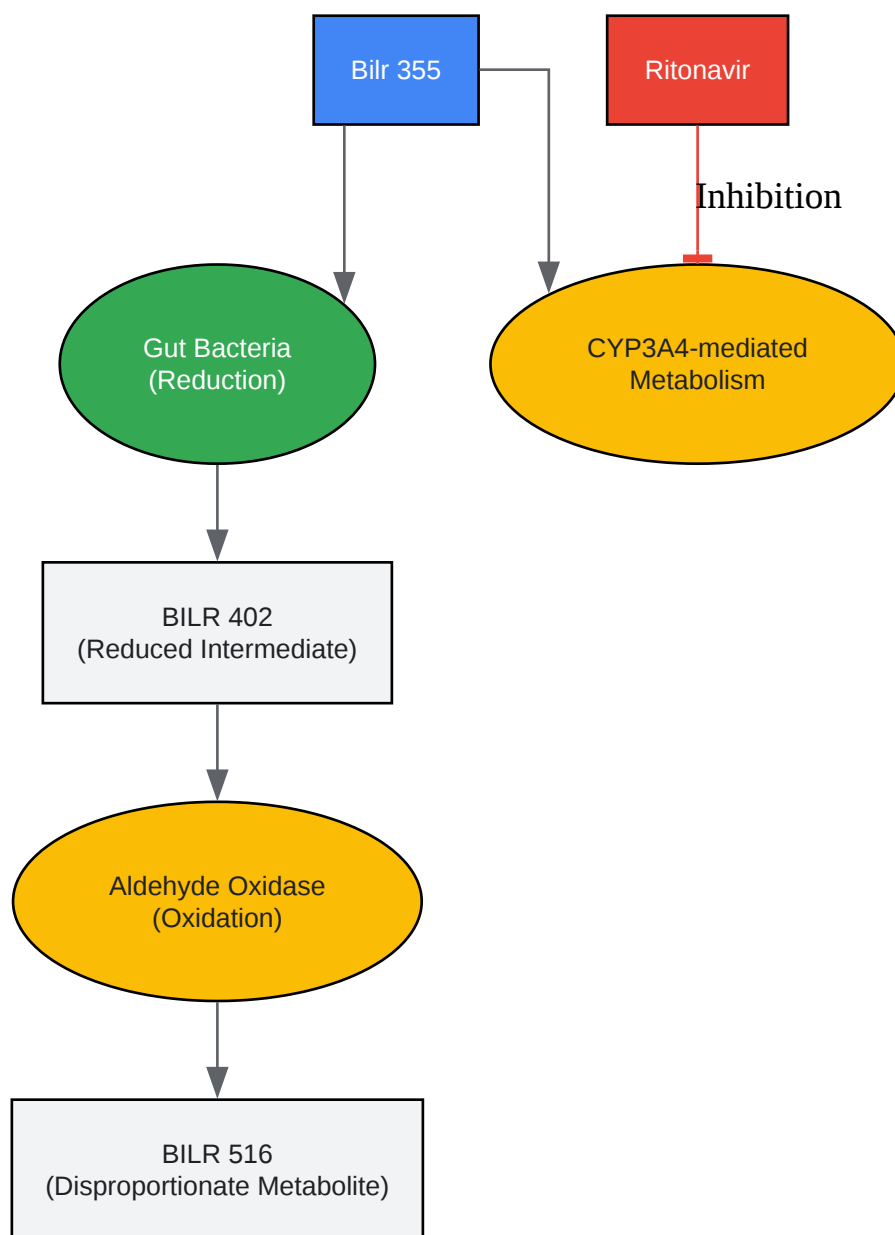
- The specific doses of **Bilr 355** BS used in this study are not publicly available.

Mandatory Visualizations

Mechanism of Action: NNRTI Signaling Pathway

Caption: Mechanism of Action of **Bilr 355** as an NNRTI.

Metabolic Pathway of **Bilr 355** with Ritonavir Co-administration



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Caption: Metabolic pathway of **Bilr 355** with ritonavir.

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References

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